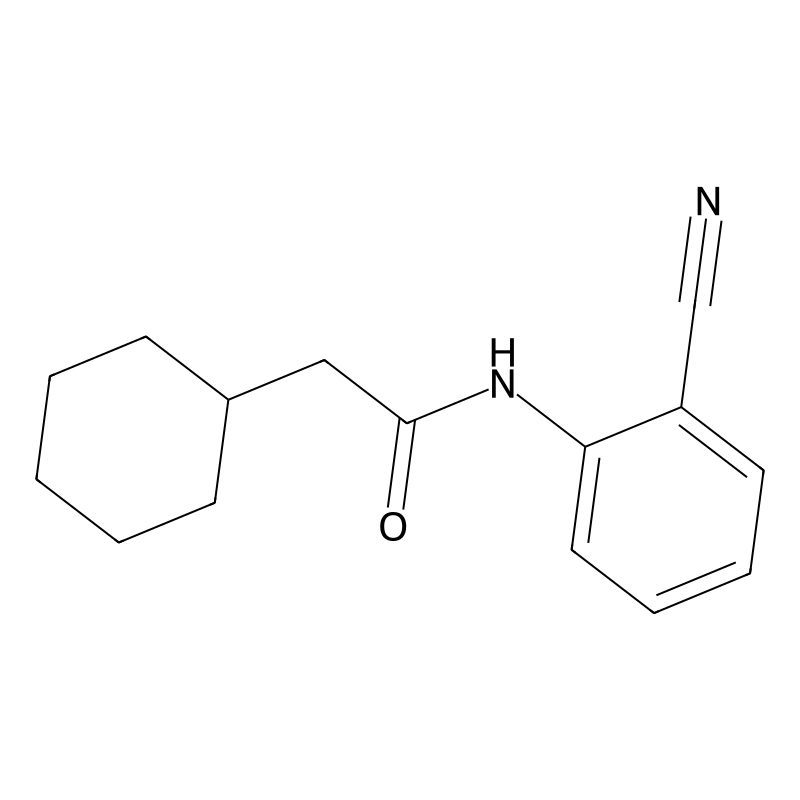

N-(2-cyanophenyl)-2-cyclohexylacetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-cyanophenyl)-2-cyclohexylacetamide is a chemical compound characterized by its unique structure, which includes a cyanophenyl group and a cyclohexyl group attached to an acetamide moiety. Its molecular formula is , indicating that it contains carbon, hydrogen, and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to the presence of both the cyanophenyl and cyclohexyl groups, which can influence its biological activity and physicochemical properties.

One significant reaction pathway involves the formation of fused heterocycles through condensation reactions with nitrogen nucleophiles, as demonstrated in related studies where derivatives of this compound were synthesized .

Research into the biological activity of N-(2-cyanophenyl)-2-cyclohexylacetamide suggests that it may exhibit a range of pharmacological effects. Compounds with similar structures have been investigated for their potential as analgesics, anti-inflammatory agents, and neuroprotective drugs. The specific interactions of this compound with biological targets remain an area of active investigation, but preliminary studies indicate that modifications in the aromatic rings can significantly alter its activity profile.

The synthesis of N-(2-cyanophenyl)-2-cyclohexylacetamide can be achieved through several methods:

- Direct Acylation: One common approach involves the acylation of 2-cyanophenylamine with cyclohexanoyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

- Condensation Reactions: Another method includes the condensation of 2-cyanophenol with cyclohexylacetaldehyde under acidic conditions, followed by subsequent steps to achieve the acetamide functionality.

- Multi-step Synthesis: More complex syntheses may involve multiple steps including nucleophilic substitutions and cyclization reactions to build up the desired structure from simpler precursors .

N-(2-cyanophenyl)-2-cyclohexylacetamide has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug discovery for treating pain or inflammation.

- Chemical Research: It can be utilized as a building block in organic synthesis to develop more complex molecules.

- Material Science: The compound might also find applications in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how N-(2-cyanophenyl)-2-cyclohexylacetamide interacts with biological macromolecules such as proteins and enzymes. Preliminary studies suggest that compounds with similar structures can bind effectively to certain receptors or enzymes, influencing their activity. Investigating these interactions through techniques like molecular docking or spectroscopy could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-(2-cyanophenyl)-2-cyclohexylacetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-cyclohexylacetamide | Chlorine substituent on phenyl | Potentially different reactivity due to halogen |

| 2-(2-Cyanophenyl)-2-phenyldiazenylacetamide | Diazenyl linkage | May exhibit distinct biological activities |

| (2S)-2-[2-(4-chlorophenyl)-5,6-difluoro-1H-benzimidazol-1-yl]-N-(2-cyanophenyl)-2-cyclohexylacetamide | Complex bicyclic structure | Enhanced specificity towards certain biological targets |

These compounds highlight the uniqueness of N-(2-cyanophenyl)-2-cyclohexylacetamide through variations in substituents and structural complexity, which can significantly influence their chemical behavior and biological activities.